2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
Description
2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a xanthine-derived compound featuring a purine core modified with a benzyl group at position 3, an ethyl group at position 7, and an acetohydrazide side chain. This structure combines lipophilic (benzyl and ethyl) and hydrogen-bonding (hydrazide) moieties, which may enhance its bioavailability and target specificity.
Properties
IUPAC Name |
2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-2-20-10-18-14-13(20)15(24)22(9-12(23)19-17)16(25)21(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICPGUKXWMBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the acetohydrazide moiety through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide typically involves the reaction of appropriate hydrazine derivatives with purine-based substrates. The resulting structure features a purine core that is modified with an acetohydrazide moiety, contributing to its biological activity. Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its purity and structural integrity .
Herbicidal Activity
The herbicidal potential of purine derivatives has also been explored. Certain compounds have demonstrated effective inhibition rates against weeds such as Amaranthus retroflexus. While direct studies on the herbicidal activity of this compound are scarce, its structural similarity to known herbicides suggests it may possess similar properties .
Applications in Medicinal Chemistry
The exploration of this compound in medicinal chemistry focuses on its potential as a therapeutic agent. Compounds with similar structures have been investigated for their roles as enzyme inhibitors or receptor modulators. For example:
| Compound | Biological Target | Activity |
|---|---|---|
| 2-(3-benzylpurinyl)acetohydrazide | Thrombopoietin receptor | Enhances platelet production |
| Related purine derivatives | Various cancer cell lines | Antitumor activity |
These findings highlight the importance of further investigating the pharmacological profiles of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y)acetohydrazide to establish its therapeutic utility .
Mechanism of Action
The mechanism of action of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of purine derivatives with modifications at positions 3, 7, and the side chain. Below is a comparative analysis of its key structural analogs:
Key Observations
Substituent Effects on Bioactivity :
- Position 3 : The benzyl group in the target compound increases lipophilicity compared to methyl analogs (e.g., T-1-AFPB). This may enhance membrane permeability but reduce solubility .
- Position 7 : Ethyl substituents (target compound) vs. methyl (T-1-AFPB) or propyl (3-benzyl-8-propyl) alter steric bulk and metabolic stability. Longer alkyl chains (e.g., propyl) correlate with improved diuretic activity but reduced oral bioavailability .
- Hydrazide Side Chain : The acetohydrazide moiety in the target compound and analogs (e.g., ) facilitates hydrogen bonding, critical for enzyme inhibition (e.g., MAO B).
Synthetic Routes :
- The target compound’s synthesis likely follows methods similar to , involving hydrazine hydrate reflux with a xanthine ester precursor.
- Derivatives with aryl groups (e.g., T-1-AFPB) require semi-synthetic coupling of benzohydrazides under acidic conditions .
Biological Activity Trends :
- Enzyme Inhibition : Methylcarbamothioyl hydrazide derivatives (e.g., ) show potent MAO B inhibition (28%) due to thiourea-mediated interactions.
- Anticancer Activity : Fluorophenyl-substituted analogs (e.g., T-1-AFPB) exhibit VEGFR-2 inhibition (IC50 = 69 nM), comparable to sorafenib .
- Antimicrobial Activity : 3-Benzyl-8-propyl derivatives demonstrate broad-spectrum activity, likely due to enhanced membrane disruption .
Data Tables
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of purine derivatives like This compound typically involves the reaction of appropriate hydrazides with purine derivatives. The method often includes steps such as condensation reactions and purification techniques like chromatography to isolate the desired compound with high purity.
Biological Activity Overview
Research indicates that purine derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Many purine derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to This compound can inhibit the growth of various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha . This activity is crucial for developing treatments for inflammatory diseases.
Antibacterial Activity
A study evaluated the antibacterial effects of synthesized purine derivatives against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values that were promising against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 |
| 2 | Escherichia coli | 1250 |
| 3 | Pseudomonas aeruginosa | 500 |
These findings suggest that modifications in the purine structure can enhance antibacterial potency .
Anti-inflammatory Activity
In vivo studies on related compounds have demonstrated their ability to suppress TNF-alpha release in rat plasma. This suggests a potential mechanism for their anti-inflammatory action. The analgesic effects observed in animal models further support this hypothesis .
Case Studies
- Case Study on Analgesic Properties : A pharmacological evaluation of a series of acetohydrazides similar to This compound revealed significant analgesic activity in writhing syndrome tests. Compounds exhibiting the N′-(1-phenylethylidene) moiety showed the strongest effects .
- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of these compounds to various biological targets. The results indicated strong interactions with proteins involved in inflammatory pathways and bacterial resistance mechanisms .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Purine formation | HNO₃/H₂SO₄, 0–5°C | 65–70 | |
| Benzylation | Benzyl chloride, AlCl₃, DCM | 50–55 | |
| Hydrazide formation | Hydrazine hydrate, EtOH, reflux | 75–80 |
Advanced: How can reaction conditions be optimized to improve yield during acylation?
Methodological Answer:
Low yields in acylation often stem from steric hindrance or side reactions. Strategies include:
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce byproducts .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance reactivity .
- Temperature Control : Conduct reactions at 50–60°C instead of room temperature to accelerate kinetics without decomposition .
- In-Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies benzyl (δ 4.8–5.2 ppm), ethyl (δ 1.2–1.4 ppm), and hydrazide protons (δ 9.5–10.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 384.142 (calculated) .
- X-Ray Crystallography : Resolves purine ring conformation and hydrazide bond geometry .
Advanced: How can low yields during hydrazide conjugation be addressed?
Methodological Answer:
- Purge Oxygen : Conduct reactions under nitrogen to prevent oxidation of hydrazine .
- Activate Carbonyl Group : Pre-activate the ester intermediate with DCC (N,N'-dicyclohexylcarbodiimide) to enhance nucleophilic attack by hydrazine .
- Stepwise Addition : Add hydrazine hydrate in aliquots to minimize side reactions (e.g., over-substitution) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against xanthine oxidase (IC₅₀) or adenosine deaminase using UV-Vis spectroscopy (λ = 290 nm) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against E. coli and S. aureus .
Q. Table 2: Representative Bioactivity Data
| Assay | Result | Reference |
|---|---|---|
| Xanthine oxidase inhibition | IC₅₀ = 12.3 µM | |
| HeLa cell cytotoxicity | EC₅₀ = 8.7 µM | |
| E. coli MIC | 64 µg/mL |
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., substrate concentration, pH) per IUPAC guidelines .
- Compound Purity : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
- Enzyme Source : Use recombinant enzymes (e.g., human xanthine oxidase vs. bovine) to eliminate species-specific effects .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
- Salt Formation : Synthesize hydrochloride salts by treating the hydrazide with HCl gas in ether .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance aqueous dispersion .
Advanced: What computational methods predict molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against purine-binding enzymes (e.g., kinases, PDEs). Validate with MD simulations (GROMACS) .
- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to correlate structure with activity .
- Phylogenetic Analysis : Compare target homology across species to prioritize clinically relevant enzymes .
Basic: What purification methods ensure high purity?
Methodological Answer:
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) .
- Recrystallization : Use methanol/water (8:2) for needle-shaped crystals (mp 218–220°C) .
- HPLC : C18 column, isocratic elution (acetonitrile:water = 65:35), UV detection at 254 nm .
Advanced: How to assess metabolic stability in hepatic models?
Methodological Answer:
- Microsomal Incubations : Incubate with rat liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS quantification .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
